ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound containing a pyrazole ring . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Synthesis Analysis
The synthesis of pyrazoles involves several strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .
Molecular Structure Analysis
The molecular formula of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is C8H12N2O2 . The structure of this compound includes a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .
Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .
Physical And Chemical Properties Analysis
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate has a molecular weight of 168.19 . It has a melting point of 58-59 °C and a boiling point of 85-86 °C at 0.1 Torr . The density is predicted to be 1.12±0.1 g/cm3 .
Scientific Research Applications
Chemical Reactions and Derivative Synthesis
- Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is involved in chemical reactions leading to the formation of various pyrazole derivatives. For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines in different solvents results in mixtures of regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of these derivatives have been explored (Mikhed’kina et al., 2009).
Synthesis in Pharmaceutical Research
- Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in pharmaceutical research, particularly in synthesizing intermediates for new insecticides. Its synthesis from ethyl acetoacetate and ethyl orthoformate, and subsequent reactions for preparing pyrazole formate derivatives, are important steps in the production of these compounds. These methods aim to simplify technological conditions and reduce production costs (Xiao-qiang, 2007).
Structural and Spectral Studies
- Extensive structural and spectral studies have been conducted on derivatives of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. These studies include spectroscopic analyses and quantum chemical calculations to understand the molecular structure and potential applications in various fields. For example, a study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involved detailed analyses to predict the nature of interactions and electronic structures, which can be crucial in material science and chemistry (Singh et al., 2014).
Inhibitive Effects in Corrosion Studies
- Pyrazole-type organic compounds derived from ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate have been studied for their inhibitive effects on steel corrosion in hydrochloric acid solutions. These studies are important in industrial applications where corrosion resistance is a key concern. The effectiveness of these compounds as cathodic-type inhibitors has been demonstrated through various methods, including weight loss measurements and electrochemical studies (Tebbji et al., 2005).
Bioactive Properties in Medical Research
- The bioactive properties of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate derivatives have been a subject of interest in medical research. For example, studies have been conducted on novel pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds have shown promising results in vitro against various tumor cell lines, indicating their potential in developing new therapeutic agents (Hafez et al., 2016).
These diverse applications highlight the significant role of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate in scientific research across multiple disciplines, from chemical synthesis to pharmaceutical and medical applications.
Scientific Research Applications of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
1. Chemical Synthesis
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is involved in the synthesis of various pyrazole derivatives. It reacts with substituted hydrazines in different solvents to yield regioisomeric 3- and 5-substituted pyrazoles. These reactions are important for selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles, which have diverse applications (Mikhed’kina et al., 2009).
2. Insecticide Intermediates
This compound is a key intermediate in the synthesis of new insecticides. For instance, its synthesis from ethyl acetoacetate and ethyl orthoformate is crucial in preparing pyrazole formate derivatives, which are utilized in insecticide production. This synthesis process is designed to be cost-effective and suitable for industrial production (Xiao-qiang, 2007).
3. Pharmaceutical Applications
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate derivatives have been explored for their anti-inflammatory properties. A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed significant anti-inflammatory activity, highlighting their potential as therapeutic agents (Khanal Pratik et al., 2018).
4. Antimicrobial and Anticancer Research
The derivatives of this compound have shown promising results as antimicrobial and anticancer agents. A series of novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited higher anticancer activity than reference drugs and demonstrated good antimicrobial activity (Hafez et al., 2016).
5. Structural and Spectral Analysis
Studies have been conducted on the structural and spectral properties of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate derivatives. For example, the synthesis, characterization, and crystallography of such derivatives have provided valuable insights into their molecular structure and properties. These findings are crucial for understanding the compound's interactions and potential applications in various scientific fields (Viveka et al., 2016).
6. Corrosion Inhibition
The derivatives of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, particularly bipyrazolic derivatives, have been studied for their effectiveness in inhibiting steel corrosion in hydrochloric acid solutions. These studies are significant in industrial contexts where materials' corrosion resistance is crucial (Tebbji et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1,3-dimethylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOAHNKIDQAFPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437980 | |
Record name | ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
85290-76-2 | |
Record name | ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.